molecular formula C21H30N4O3 B6904886 N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine

Cat. No.: B6904886
M. Wt: 386.5 g/mol
InChI Key: BGKJRIOYYPVYSD-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring, a piperidine ring, and an oxolane moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-24(2)21-22-20(28-23-21)17-9-11-25(12-10-17)14-16-5-7-18(8-6-16)27-15-19-4-3-13-26-19/h5-8,17,19H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKJRIOYYPVYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCN(CC2)CC3=CC=C(C=C3)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Oxolane Moiety: The oxolane moiety is attached via an etherification reaction, where an alcohol reacts with an appropriate halide under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-dimethyl-4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)aniline

Uniqueness

N,N-dimethyl-5-[1-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1,2,4-oxadiazol-3-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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